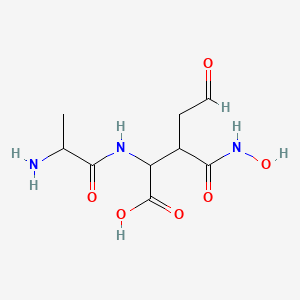
Alahopcin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alahopcin, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3O6 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
-
Broad Spectrum Activity
- Alahopcin demonstrates effectiveness against a variety of pathogens, including:
- Gram-positive bacteria : Notably effective against antibiotic-resistant strains.
- Gram-negative bacteria : Exhibits activity against species such as Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Effective against certain filamentous fungi and yeasts.
- Alahopcin demonstrates effectiveness against a variety of pathogens, including:
-
Minimum Inhibitory Concentrations (MIC)
- The MIC values for this compound have been documented as follows:
Microorganism MIC (µg/ml) Pseudomonas aeruginosa IPA1 10 Escherichia coli E52 20 Fusarium species 8-40 Aspergillus species 40-80 Candida albicans IPA 200 40-80
- The MIC values for this compound have been documented as follows:
Case Studies
-
In Vivo Efficacy
- In experimental models, this compound has shown efficacy in treating infections caused by resistant strains of Staphylococcus aureus. Mice infected with these strains exhibited significant recovery when treated with this compound, highlighting its potential therapeutic applications in veterinary and human medicine .
- Combination Therapy
Non-Antibacterial Applications
Beyond its antibacterial properties, this compound has potential applications in:
- Food Processing : As a biofungicide to prevent spoilage.
- Waste Management : Its antimicrobial properties may help in bioremediation efforts.
- Biomedical Research : Investigating its role as an enzyme inhibitor can lead to novel therapeutic approaches for conditions like cancer and chronic infections .
Propiedades
Fórmula molecular |
C9H15N3O6 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
2-(2-aminopropanoylamino)-3-(hydroxycarbamoyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O6/c1-4(10)7(14)11-6(9(16)17)5(2-3-13)8(15)12-18/h3-6,18H,2,10H2,1H3,(H,11,14)(H,12,15)(H,16,17) |
Clave InChI |
FCFXHAVNZIHNQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C(CC=O)C(=O)NO)C(=O)O)N |
Sinónimos |
2-((alanyl)amino)-4-formyl-3-(hydroxyaminocarbonyl)butyric acid alahopcin nourseimycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















